molecular formula C10H10N4OS B1659390 3-(1-Nitrosoethylidene)-N-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine CAS No. 64822-05-5

3-(1-Nitrosoethylidene)-N-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine

Cat. No. B1659390
CAS RN: 64822-05-5
M. Wt: 234.28
InChI Key: REXSKLYLZGMAFL-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Nitrosoethylidene)-N-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C10H10N4OS and its molecular weight is 234.28. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Nitrosoethylidene)-N-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Nitrosoethylidene)-N-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64822-05-5

Product Name

3-(1-Nitrosoethylidene)-N-phenyl-2,3-dihydro-1,2,4-thiadiazol-5-amine

Molecular Formula

C10H10N4OS

Molecular Weight

234.28

IUPAC Name

(NE)-N-[1-(5-anilino-1,2,4-thiadiazol-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H10N4OS/c1-7(13-15)9-12-10(16-14-9)11-8-5-3-2-4-6-8/h2-6,15H,1H3,(H,11,12,14)/b13-7+

InChI Key

REXSKLYLZGMAFL-NTUHNPAUSA-N

Isomeric SMILES

C/C(=N\O)/C1=NSC(=N1)NC2=CC=CC=C2

SMILES

CC(=NO)C1=NSC(=N1)NC2=CC=CC=C2

Canonical SMILES

CC(=NO)C1=NSC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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